molecular formula C13H16F2N2O2 B1416159 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester CAS No. 887590-33-2

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

Cat. No.: B1416159
CAS No.: 887590-33-2
M. Wt: 270.27 g/mol
InChI Key: WFCNTDNMSHBIDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester typically involves the reaction of 6,7-difluoroquinoxaline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and hydroquinoxalines, which have applications in medicinal chemistry and material science .

Scientific Research Applications

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor antagonism, the compound binds to the receptor, blocking the binding of natural ligands and inhibiting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichloro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
  • 6,7-Dimethyl-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
  • 6,7-Dibromo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

Uniqueness

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated or alkyl-substituted quinoxaline derivatives. This uniqueness makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity .

Properties

IUPAC Name

tert-butyl 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-13(2,3)19-12(18)17-5-4-16-10-6-8(14)9(15)7-11(10)17/h6-7,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCNTDNMSHBIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653028
Record name tert-Butyl 6,7-difluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887590-33-2
Record name tert-Butyl 6,7-difluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
Reactant of Route 2
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
Reactant of Route 3
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
Reactant of Route 4
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6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
Reactant of Route 5
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
Reactant of Route 6
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

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